molecular formula C8H6F5NO B1276976 2-(Pentafluorophenoxy)ethanamine CAS No. 110225-28-0

2-(Pentafluorophenoxy)ethanamine

Cat. No. B1276976
M. Wt: 227.13 g/mol
InChI Key: NLGUSCKEXHHEEJ-UHFFFAOYSA-N
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Description

2-(Pentafluorophenoxy)ethanamine is a chemical compound that has garnered interest due to its potential applications in various fields, including pharmaceuticals. While the provided papers do not directly discuss 2-(Pentafluorophenoxy)ethanamine, they do provide insights into related compounds and synthetic routes that could be relevant for the synthesis and understanding of this compound.

Synthesis Analysis

The first paper presents a novel synthetic route for a related compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, which is a key intermediate in the production of Silodosin, a medication used to treat benign prostatic hyperplasia . The synthesis involves several steps starting from 2-nitrochlorobenzene and includes O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis. This method is noted for its convenience and economic efficiency, which could be informative for the synthesis of 2-(Pentafluorophenoxy)ethanamine by suggesting potential modifications to the synthetic route to incorporate the pentafluorophenoxy moiety .

Molecular Structure Analysis

The molecular structure of 2-(Pentafluorophenoxy)ethanamine would likely exhibit characteristics similar to the compounds discussed in the papers. For instance, the presence of a polyfluorophenyl group, as seen in the liquid crystals synthesized in the third paper, suggests that the pentafluorophenoxy group in 2-(Pentafluorophenoxy)ethanamine would contribute to the compound's unique electronic and steric properties .

Chemical Reactions Analysis

The second paper discusses nucleophilic reactions involving hexafluoro-1,2-epoxypropane and various 1,2-bifunctional ethanes . Although 2-(Pentafluorophenoxy)ethanamine is not directly mentioned, the study provides valuable information on how pentafluorinated compounds can react with bifunctional ethanes, which could be extrapolated to understand the reactivity of the pentafluorophenoxy moiety in the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Pentafluorophenoxy)ethanamine can be inferred from the related compounds discussed in the papers. The mesomorphic properties of the synthesized liquid crystals containing polyfluorophenyl groups indicate that the introduction of fluorine atoms can significantly affect the phase transition behaviors, such as increasing the clearing point and broadening the temperature range of the nematic phase . These findings suggest that 2-(Pentafluorophenoxy)ethanamine may also exhibit unique thermal properties due to the presence of the pentafluorophenoxy group.

Scientific Research Applications

  • Synthesis and Spectral Identification of Schiff Bases

    • Field : Chemistry
    • Application : This research involves the synthesis of Schiff bases derived from 2-(piperidin-4-yl)ethanamine . These Schiff bases are acting as novel pancreatic lipase inhibitors .
    • Methods : The dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy . The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
    • Results : The synthesized compounds revealed promising activity as compared to the Orlistat reference . They also showed good antioxidant activity by the DPPH method .
  • Etazene (etodesnitazene)

    • Field : Pharmacology
    • Application : Etazene, a compound with a similar structure to 2-(Pentafluorophenoxy)ethanamine, is sold as a citrate salt under the name “Etodesnitazene (citrate)” or as a hydrochloride salt under the name “Etazene hydrochloride” .
    • Methods : The document does not provide specific methods of application or experimental procedures .
    • Results : The document does not provide specific results or outcomes .
  • Efficient Synthesis of Key Chiral

    • Field : Chemistry
    • Application : ATA117 can catalyze the transamination reaction of several compounds to produce different types of amines .
    • Methods : The document does not provide specific methods of application or experimental procedures .
    • Results : The document does not provide specific results or outcomes .
  • Synthesis and Spectral Identification of Schiff Bases

    • Field : Chemistry
    • Application : This research involves the synthesis of Schiff bases derived from 2-(piperidin-4-yl)ethanamine . These Schiff bases are acting as novel pancreatic lipase inhibitors .
    • Methods : The dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes was monitored using UV–Visible and FTIR spectroscopy . The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
    • Results : The synthesized compounds revealed promising activity as compared to the Orlistat reference . They also showed good antioxidant activity by the DPPH method .
  • Etazene (etodesnitazene)

    • Field : Pharmacology
    • Application : Etazene, a compound with a similar structure to 2-(Pentafluorophenoxy)ethanamine, is sold as a citrate salt under the name “Etodesnitazene (citrate)” or as a hydrochloride salt under the name “Etazene hydrochloride” .
    • Methods : The document does not provide specific methods of application or experimental procedures .
    • Results : The document does not provide specific results or outcomes .
  • Efficient Synthesis of Key Chiral

    • Field : Chemistry
    • Application : ATA117 can catalyze the transamination reaction of several compounds to produce different types of amines .
    • Methods : The document does not provide specific methods of application or experimental procedures .
    • Results : The document does not provide specific results or outcomes .
  • Ethylamine

    • Field : Chemistry
    • Application : Ethylamine is used in the chemistry laboratory, to create drugs, produce polymers, develop fertilizers and herbicides in agriculture, and corrosion inhibitors . It is also used to synthesize phenylethylamines .
    • Methods : The synthesis of ethylamine involves various methods, the most common method being the reaction between ammonia and alcohol .
    • Results : The document does not provide specific results or outcomes .
  • 1,8-naphthalimide-based probes

    • Field : Chemistry
    • Application : Naphthalimides, due to their unique properties, have found applications in many areas of chemistry, such as fluorescent sensors, dyes, chemical probes, sensing of biologically relevant cations and anions, and also in the pharmaceutical field as anti-cancer treatments .
    • Methods : The document does not provide specific methods of application or experimental procedures .
    • Results : The document does not provide specific results or outcomes .

Safety And Hazards

The safety data sheet for a related compound, “2-(Pentafluorophenoxy)ethanol”, indicates that it can cause skin irritation and serious eye irritation. It’s recommended to wear protective gloves and eye protection when handling this compound .

properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h1-2,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGUSCKEXHHEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1=C(C(=C(C(=C1F)F)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pentafluorophenoxy)ethanamine

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